molecular formula C21H28ClF3N6O2S B2523005 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}piperazine CAS No. 2097934-17-1

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}piperazine

Cat. No.: B2523005
CAS No.: 2097934-17-1
M. Wt: 521
InChI Key: VUIIWLUDQIODCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}piperazine is a useful research compound. Its molecular formula is C21H28ClF3N6O2S and its molecular weight is 521. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Interactions and Pharmacological Activities

The study of molecular interactions of similar compounds, such as antagonists for cannabinoid receptors, provides a foundation for understanding receptor-ligand dynamics. For example, molecular interaction studies have developed unified pharmacophore models to predict how compounds might interact with specific receptors, contributing to drug discovery efforts (Shim et al., 2002). Additionally, compounds with pyrazolo[1,5-a]pyridine substructures have been identified as high-affinity dopamine receptor partial agonists, illustrating the role of structural motifs in modulating receptor activity (Möller et al., 2017).

Synthesis and Chemical Modifications

Research on the synthesis of bioactive sulfonamide and amide derivatives incorporating piperazine and related moieties highlights the chemical versatility and potential for generating compounds with significant biological activities (Bhatt et al., 2016). The development of novel synthetic routes allows for the creation of diverse compounds that can be tested for a range of biological effects.

Safety and Hazards

This compound is associated with several hazards. It is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28ClF3N6O2S/c1-14-19(15(2)28(3)27-14)34(32,33)31-6-4-17(5-7-31)29-8-10-30(11-9-29)20-18(22)12-16(13-26-20)21(23,24)25/h12-13,17H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUIIWLUDQIODCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)N2CCC(CC2)N3CCN(CC3)C4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClF3N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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